REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]([C:11]2[NH:12][N:13]=[CH:14][CH:15]=2)=[N:2]1.[OH-].[Na+]>C(O)C>[NH:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]([C:11]2[NH:12][N:13]=[CH:14][CH:15]=2)=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.404 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1C(=O)OCC)C=1NN=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with tert-butyl methyl ether
|
Type
|
TEMPERATURE
|
Details
|
The solution was again cooled with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
Water and DCM was added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
Both phases were evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C=C1C(=O)O)C=1NN=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.551 g | |
YIELD: CALCULATEDPERCENTYIELD | 157.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |